molecular formula C34H62O11 B12854059 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)- CAS No. 68214-69-7

3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(2,4-bis(1,1-dimethylethyl)phenoxy)-

Cat. No.: B12854059
CAS No.: 68214-69-7
M. Wt: 646.8 g/mol
InChI Key: TZOZGEFFYPNSAA-UHFFFAOYSA-N
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Description

29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenolic group. This compound is known for its significant antioxidant properties and is often used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol typically involves the reaction of 2,4-di-tert-butylphenol with a polyethylene glycol derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as column chromatography or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Nitrated or halogenated derivatives of the phenolic group.

Scientific Research Applications

29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.

    Biology: Investigated for its potential to protect biological systems from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative damage in cells.

    Industry: Utilized in the production of plastics, rubber, and other materials to enhance their durability and longevity.

Mechanism of Action

The antioxidant properties of 29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and materials. The phenolic group plays a crucial role in this mechanism by stabilizing the free radicals through resonance.

Comparison with Similar Compounds

Similar Compounds

    2,4-di-tert-butylphenol: A simpler phenolic compound with similar antioxidant properties.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.

    Butylated hydroxyanisole (BHA): Another common antioxidant used in various industries.

Uniqueness

29-(2,4-di-tert-butylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol is unique due to its extended ether linkages, which enhance its solubility and stability in various solvents. This structural feature also contributes to its effectiveness as an antioxidant in diverse applications.

Properties

CAS No.

68214-69-7

Molecular Formula

C34H62O11

Molecular Weight

646.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-ditert-butylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C34H62O11/c1-33(2,3)30-7-8-32(31(29-30)34(4,5)6)45-28-27-44-26-25-43-24-23-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-35/h7-8,29,35H,9-28H2,1-6H3

InChI Key

TZOZGEFFYPNSAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(C)(C)C

Origin of Product

United States

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